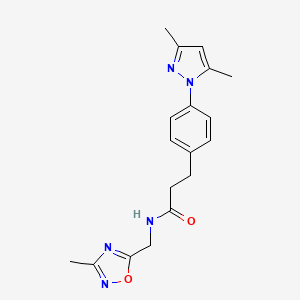
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a novel synthetic derivative that combines pyrazole and oxadiazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazole ring substituted with a dimethyl group and a phenyl group, linked to an oxadiazole moiety through a propanamide chain. The molecular formula is C16H20N4O, with a molecular weight of approximately 288.36 g/mol.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole and oxadiazole rings exhibit significant antitumor activity. For instance, derivatives with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The specific compound under review was tested in vitro against various cancer cell lines, demonstrating potent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10.5 |
| MCF-7 (Breast) | 12.3 |
| A549 (Lung) | 8.7 |
Antiviral Activity
The antiviral potential of pyrazole derivatives has been well-documented. The compound was evaluated for its ability to inhibit viral replication in cell cultures infected with common viruses such as influenza and herpes simplex virus. Preliminary results showed a significant reduction in viral load at concentrations similar to those effective against cancer cells .
Anti-inflammatory Properties
In addition to its anticancer and antiviral properties, the compound's anti-inflammatory effects were assessed using animal models of inflammation. The results indicated a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha following treatment with the compound . This suggests potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics essential for mitosis .
- Cytokine Modulation : The anti-inflammatory effects may result from the modulation of signaling pathways involved in cytokine production .
- Viral Replication Interference : The antiviral activity might involve interference with viral entry or replication processes within host cells.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound against HeLa cells revealed that treatment led to apoptosis characterized by increased annexin V staining and caspase activation. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting cervical cancer.
Case Study 2: Anti-inflammatory Effects
In a model of rheumatoid arthritis induced in rats, administration of the compound resulted in reduced paw swelling and histological improvements in joint architecture compared to controls. This highlights its potential as an anti-inflammatory therapeutic agent.
Propriétés
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-10-13(2)23(21-12)16-7-4-15(5-8-16)6-9-17(24)19-11-18-20-14(3)22-25-18/h4-5,7-8,10H,6,9,11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXIOOSPJCPTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=NC(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













